Boc-2-氰基-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

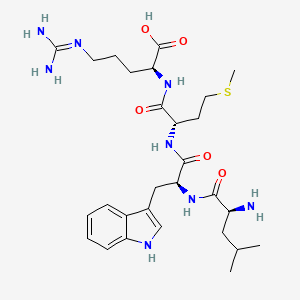

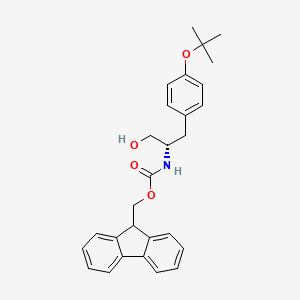

Boc-2-cyano-D-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a cyano substituent. The Boc group is commonly used in peptide synthesis to protect the amine functionality, while the cyano group can impart unique electronic and structural properties to the molecule. Although the provided papers do not directly discuss Boc-2-cyano-D-phenylalanine, they do provide insights into the synthesis and properties of related Boc-protected phenylalanine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of Boc-protected phenylalanine derivatives is typically achieved through a series of chemical reactions that build the desired molecular structure while protecting functional groups that may interfere with the synthesis process. In the first paper, an efficient, stereodivergent, and enantioselective synthesis of N-Boc-beta-methylphenylalanine is described, starting from an enantiomerically pure epoxy alcohol and proceeding through oxidation, ring opening, and esterification steps . Although this synthesis does not directly pertain to Boc-2-cyano-D-phenylalanine, the methodologies used, such as protection of amino groups and stereodivergent synthesis, are relevant for the synthesis of a wide range of Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. This group is bulky and can influence the overall conformation and reactivity of the molecule. The stereochemistry of the amino acid is also crucial, as it can affect the molecule's biological activity and its ability to participate in peptide bond formation during protein synthesis. The papers provided do not offer a direct analysis of the molecular structure of Boc-2-cyano-D-phenylalanine, but they do highlight the importance of stereochemistry and protecting groups in the molecular structure of Boc-protected amino acid derivatives .

Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions, depending on the functional groups present and the conditions applied. The first paper describes a sequence of reactions including mesylation, nucleophilic displacement, hydrogenolysis, and saponification to obtain different diastereomers of N-Boc-beta-methylphenylalanine . These reactions are indicative of the types of chemical transformations that Boc-protected amino acids can undergo, which may also be applicable to Boc-2-cyano-D-phenylalanine, particularly in the context of peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protecting groups and substituents present on the molecule. The Boc group, for example, increases the steric bulk and can affect the solubility and reactivity of the amino acid. The presence of a cyano group would contribute to the molecule's polarity and potentially its reactivity in nucleophilic addition reactions. The papers provided do not discuss the specific properties of Boc-2-cyano-D-phenylalanine, but they do suggest that the introduction of different protecting groups and substituents can significantly alter the properties of phenylalanine derivatives, which is relevant for the design and synthesis of peptides with specific characteristics .

科学研究应用

Application in Polymer Science

- Specific Scientific Field : Polymer Science .

- Summary of the Application : “Boc-2-cyano-D-phenylalanine” is used in the synthesis of a chiral monomer with a single chiral center and higher stereospecificity . This monomer is used to create a polymeric film that can be used for the electrochemical chiral recognition of 3,4-Dihydroxyphenylalanine (DOPA) enantiomers .

- Methods of Application or Experimental Procedures : The chiral monomer is synthesized and then used to create a modified electrode via potentiostatic polymerization . The resulting polymeric film displays good reversible redox activities .

- Results or Outcomes : The chiral polymeric film showed higher peak current responses toward L-DOPA and D-DOPA, respectively . This indicates that the film can be used for the enantioselective recognition of DOPA enantiomers .

Application in Peptide Synthesis

- Specific Scientific Field : Peptide Synthesis .

- Summary of the Application : “Boc-2-cyano-D-phenylalanine” is used in the synthesis of peptides . Peptides are short chains of amino acids that are linked together, and they are the building blocks of proteins. In the lab, peptides are often synthesized for use in research and drug development .

- Methods of Application or Experimental Procedures : The Boc group (tert-butyloxycarbonyl) is a protective group used in peptide synthesis . The Boc group is added to the amino acid to protect it during the synthesis process, and it is removed once the peptide chain is complete .

- Results or Outcomes : The use of “Boc-2-cyano-D-phenylalanine” in peptide synthesis allows for the creation of complex peptides that can be used in a variety of research applications .

In general, amino acid derivatives like “Boc-2-cyano-D-phenylalanine” are often used in the synthesis of complex molecules, such as peptides and proteins . They can also be used to modify the properties of other compounds, or as building blocks in the creation of new materials .

安全和危害

属性

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-cyano-D-phenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)